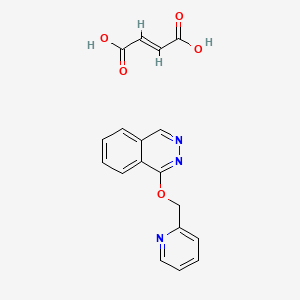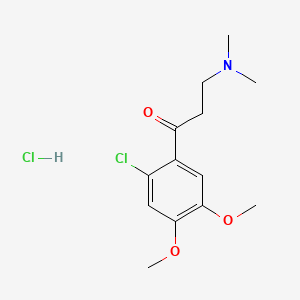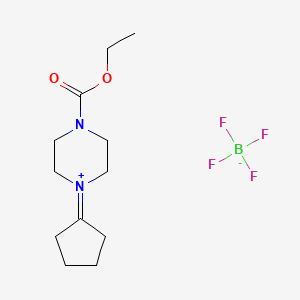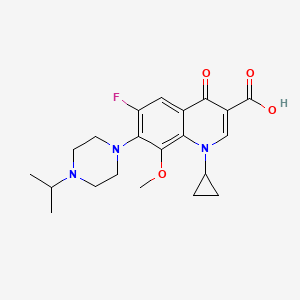
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-1-iododecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-1-iododecyl)- is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with various mercury(II) salts (HgX₂), where X can be OCOMe, OCOCF₃, OCOCCl₃, SCN, or Br This reaction yields the corresponding 1-substituted silatranes in good yields
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives undergo various chemical reactions, including:
Substitution Reactions: The compound can react with different halides to form substituted silatranes.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions: Mercury(II) salts are commonly used in the synthesis of substituted silatranes.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives involves their interaction with biological molecules. The tricyclic structure allows for strong binding to molecular targets, which can lead to significant biological effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with various enzymes and receptors is well-documented .
Comparison with Similar Compounds
Similar compounds include other silatranes, such as:
Phenylsilatrane: Known for its use in organic synthesis and biological studies.
Methoxysilatrane: Used in various chemical reactions and industrial applications.
Triethanolamine borate: Another organosilicon compound with significant biological activity.
Compared to these compounds, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-1-iododecyl)- stands out due to its unique fluorinated side chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
135587-16-5 |
|---|---|
Molecular Formula |
C16H16F16INO3Si |
Molecular Weight |
729.27 g/mol |
IUPAC Name |
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-1-iododecyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C16H16F16INO3Si/c17-9(18)11(21,22)13(25,26)15(29,30)16(31,32)14(27,28)12(23,24)10(19,20)7-8(33)38-35-4-1-34(2-5-36-38)3-6-37-38/h8-9H,1-7H2 |
InChI Key |
JUHOKAYCHOHTFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


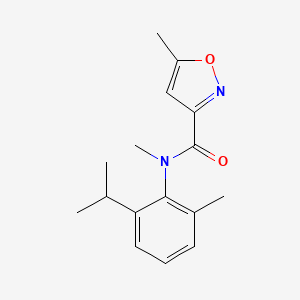
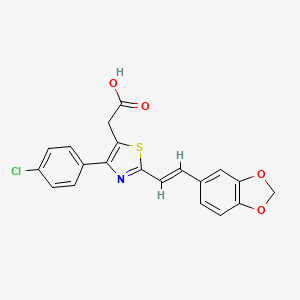
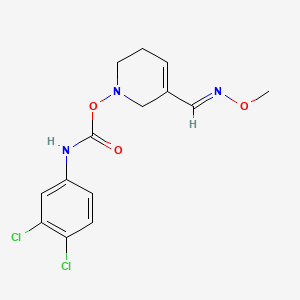
![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)
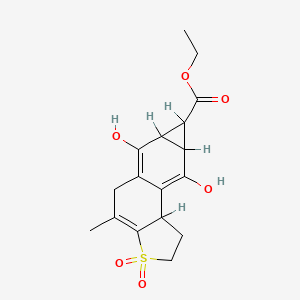
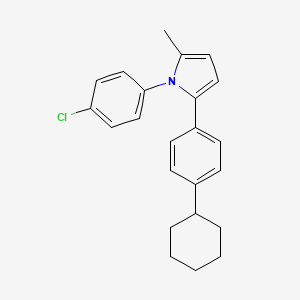
![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)

